Cas no 442567-72-8 (9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione)

9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione structure
442567-72-8 structure
Product name:9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
CAS No:442567-72-8
MF:C20H12FNO2
MW:317.313188552856
CID:6075953
PubChem ID:709877

9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione Chemical and Physical Properties

Names and Identifiers

    • 9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
    • 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
    • 5H-Dibenz[c,e]azepine-5,7(6H)-dione, 6-(4-fluorophenyl)-
    • SR-01000500390-1
    • 442567-72-8
    • SR-01000500390
    • 6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
    • 9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
    • Dibenzo[c,E]azepine-5,7-dione, 6-(4-fluorophenyl)-
    • CCG-21113
    • Oprea1_507161
    • AKOS003279163
    • F0555-0083
    • SDWJSRVILDMLOB-UHFFFAOYSA-N
    • Inchi: 1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
    • InChI Key: SDWJSRVILDMLOB-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C(=O)C2=CC=CC=C2C2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 317.08520679g/mol
  • Monoisotopic Mass: 317.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 37.4Ų

9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0555-0083-4mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0555-0083-5mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0555-0083-20mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0555-0083-30mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0555-0083-40mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0555-0083-50mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0555-0083-3mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0555-0083-10mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0555-0083-100mg
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0555-0083-5μmol
9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
442567-72-8 90%+
5μl
$63.0 2023-05-17

Additional information on 9-(4-fluorophenyl)-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Comprehensive Overview of 9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione (CAS No. 442567-72-8)

The compound 9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione, with the CAS number 442567-72-8, is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique tricyclic framework, combined with a 4-fluorophenyl substituent, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a scaffold for developing novel small-molecule inhibitors and biologically active compounds.

One of the key features of this compound is its azatricyclic core, which is known to impart significant rigidity and stability to the molecule. This structural characteristic is often associated with enhanced binding affinity to target proteins, making it a valuable tool in drug discovery. The presence of the fluorine atom further enhances its pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical factors in the development of effective therapeutics.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity. The 4-fluorophenyl group in CAS 442567-72-8 is a prime example of this trend, as it can influence the electronic and steric properties of the molecule, leading to improved interactions with biological targets. This has led to its exploration in areas such as central nervous system (CNS) disorders, inflammatory diseases, and even cancer therapeutics.

The synthesis of 9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves a series of intricate chemical transformations, including cyclization reactions and functional group manipulations. These processes require precise control over reaction conditions to ensure high yields and purity, which are essential for its application in preclinical studies. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are routinely employed to characterize this compound and confirm its structural integrity.

From a drug development perspective, the compound's potential is further underscored by its compatibility with modern high-throughput screening (HTS) platforms. Its modular structure allows for facile derivatization, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. This flexibility is particularly valuable in the context of personalized medicine, where tailored therapeutics are increasingly in demand.

Another area of interest is the compound's potential role in addressing drug resistance, a major challenge in contemporary medicine. Its unique chemical architecture may offer new avenues for overcoming resistance mechanisms, particularly in infectious diseases and oncology. Researchers are actively investigating its interactions with various enzyme targets and receptor proteins to uncover its full therapeutic potential.

In addition to its biomedical applications, CAS 442567-72-8 has also found utility in material science. Its rigid, conjugated system makes it a candidate for developing organic electronic materials, such as light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of fluorine atoms can further tune its electronic properties, enhancing its performance in these applications.

As the scientific community continues to explore the multifaceted properties of 9-(4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione, its significance in both pharmaceutical and material science fields is expected to grow. Future research will likely focus on optimizing its synthesis, expanding its therapeutic applications, and exploring its potential in emerging technologies. With its unique combination of structural features and functional versatility, this compound represents a compelling subject for ongoing scientific inquiry.

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